Chromium(2+);difluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

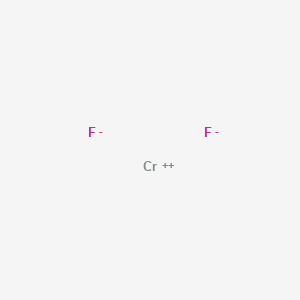

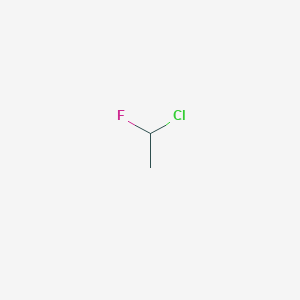

Chromium(II) fluoride, also known as chromium difluoride, is an inorganic compound with the formula CrF2 . It exists as a blue-green iridescent solid . Chromium(II) fluoride is sparingly soluble in water, almost insoluble in alcohol, and is soluble in boiling hydrochloric acid . It is not attacked by hot distilled sulfuric acid or nitric acid .

Synthesis Analysis

The compound is prepared by passing anhydrous hydrogen fluoride over anhydrous chromium(II) chloride . The reaction will proceed at room temperature but is typically heated to 100-200 °C to ensure completion . The reaction is as follows: CrCl2 + 2 HF → CrF2 + 2 HCl .Molecular Structure Analysis

Like many difluorides, CrF2 adopts a structure like rutile with octahedral molecular geometry about Cr(II) and trigonal geometry at F− . Two of the six Cr–F bonds are long at 2.43 Å, and four are short near 2.00 Å . This distortion is a consequence of the Jahn–Teller effect that arises from the d4 electron configuration of the chromium(II) ion .Chemical Reactions Analysis

Chromium(II) fluoride is known to react with F- to form (F-•CrF2) .Physical And Chemical Properties Analysis

Chromium(II) fluoride has a molar mass of 89.993 Da . It appears as blue-green iridescent crystals . The compound is hygroscopic and turns to Cr2O3 when heated in air . It has a density of 3.79 g/cm3 , a melting point of 894 °C , and a boiling point of > 1,300 °C . It is soluble in water at 76.7 g/100 mL .科学的研究の応用

Metal Production

Chromium Difluoride (Chromium (II) Fluoride) is a water-insoluble Chromium source used in oxygen-sensitive applications, such as metal production . The compound’s insolubility makes it ideal for use in processes that require a stable source of Chromium under conditions where water or other oxygen sources may be present.

Oil Refining

Fluoride compounds, including Chromium Difluoride, have diverse applications in current technologies and science, including oil refining . In this context, Chromium Difluoride may be used as a catalyst or as part of a catalyst system.

Etching

Chromium Difluoride is also used in etching processes . The fluoride ions in the compound can react with certain materials to form volatile fluorides, which can then be removed, leaving behind a precisely etched surface.

Synthetic Organic Chemistry

In synthetic organic chemistry, Chromium Difluoride can serve as a source of Chromium or fluoride ions . These ions can participate in various reactions, potentially acting as catalysts, reagents, or structural components of more complex molecules.

Pharmaceutical Manufacturing

Fluoride compounds, including Chromium Difluoride, are used in the manufacture of pharmaceuticals . The specific role of Chromium Difluoride can vary widely depending on the particular pharmaceutical and the manufacturing process.

Coordination Chemistry

Case studies directly involving Chromium (2+);difluoride are not provided in the papers. However, the synthesis and characterization of various chromium fluoride compounds, such as the difluoro-bridged dinuclear chromium (III) complex and chromium tetrafluoride, serve as relevant examples of chromium’s coordination chemistry with fluoride ions.

Optical Deposition

Fluorides are commonly used for optical deposition . In this context, Chromium Difluoride could potentially be used to create thin films with specific optical properties.

Research and Development

Chromium Difluoride’s properties make it of interest for various research and development applications. For example, its electron affinity, ionization energy, and appearance energy have been determined , suggesting potential applications in fields such as materials science and solid-state physics.

Safety And Hazards

Chromium(II) fluoride is classified as a skin corrosive and can cause serious eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of exposure, it is recommended to move the victim into fresh air and seek immediate medical attention .

特性

IUPAC Name |

chromium(2+);difluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2FH/h;2*1H/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFYGEKNFJULJY-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[Cr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.993 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromous fluoride | |

CAS RN |

10049-10-2 |

Source

|

| Record name | Chromium fluoride (CrF2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHROMOUS FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53XZY98IXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)

![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)